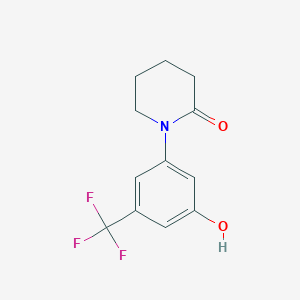
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves several steps. One common synthetic route starts with commercially available starting materials such as 3-hydroxy-5-trifluoromethylbenzaldehyde and piperidin-2-one. The reaction typically involves the formation of an imine intermediate, followed by cyclization and subsequent reduction to yield the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3-Hydroxy-5-trifluoromethylphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
1-(3-Hydroxyphenyl)piperidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
1-(3-Trifluoromethylphenyl)piperidin-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(3-Hydroxy-5-methylphenyl)piperidin-2-one: Contains a methyl group instead of a trifluoromethyl group, which can alter its pharmacokinetic properties
Propiedades
Número CAS |
885044-46-2 |
|---|---|
Fórmula molecular |
C12H12F3NO2 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-5-9(7-10(17)6-8)16-4-2-1-3-11(16)18/h5-7,17H,1-4H2 |
Clave InChI |
HEHPPQFLLFNPTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
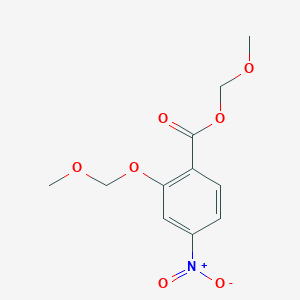
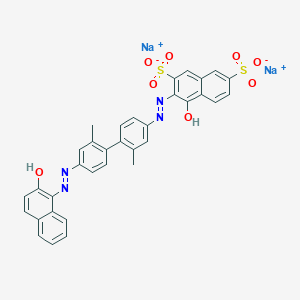
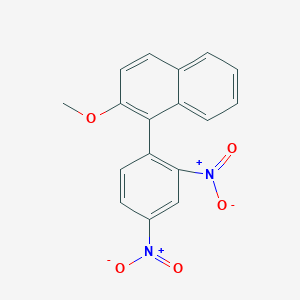
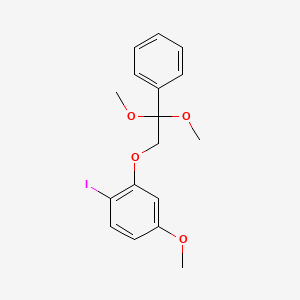
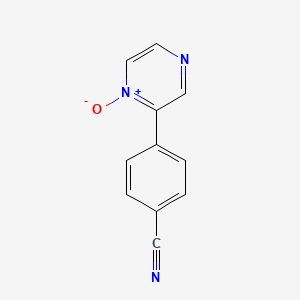
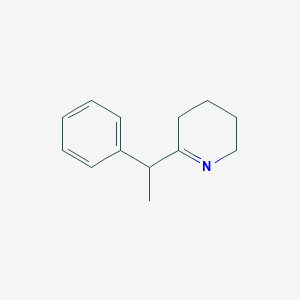
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
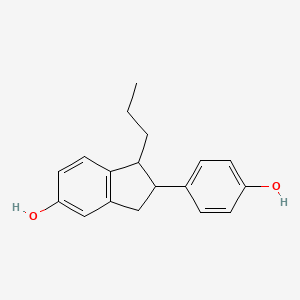
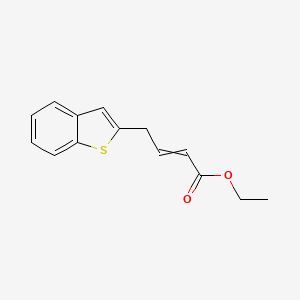

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
